
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate alkenes and aryl compounds.
Epoxidation Reaction: The key step involves the epoxidation of the alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Chiral Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the formation of the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-Scale Epoxidation: Using optimized conditions for high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The strained epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Halogenation or other substitution reactions can occur at the difluoropropenyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Diols: From reduction or nucleophilic ring opening.
Substituted Epoxides: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Chiral Building Blocks: Utilized in asymmetric synthesis to introduce chirality into target molecules.
Biology
Enzyme Inhibition Studies: Epoxides can act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Industry
Polymer Chemistry: Epoxides are used in the production of epoxy resins and other polymers.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane involves:
Epoxide Ring Opening: The strained ring opens to form reactive intermediates.
Interaction with Molecular Targets: These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with industrial applications.
1,2-Butylene Oxide: A simple epoxide used in chemical synthesis.
Uniqueness
Fluorine Substitution: The presence of the difluoropropenyl group makes this compound unique, as fluorine atoms can significantly alter the reactivity and biological activity of the molecule.
Chirality: The specific (2R,3S) configuration adds to its uniqueness, providing specific stereochemical properties.
Propriétés
Formule moléculaire |
C12H12F2O |
|---|---|
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C12H12F2O/c1-7-3-5-9(6-4-7)11-10(15-11)8(2)12(13)14/h3-6,10-11H,1-2H3/t10-,11+/m1/s1 |
Clé InChI |
MHYMSOWTNDWCCM-MNOVXSKESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=C(F)F)C |
SMILES canonique |
CC1=CC=C(C=C1)C2C(O2)C(=C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


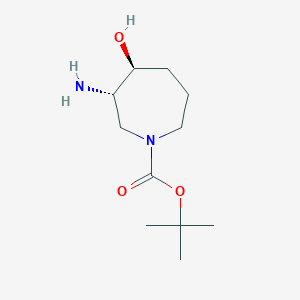
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
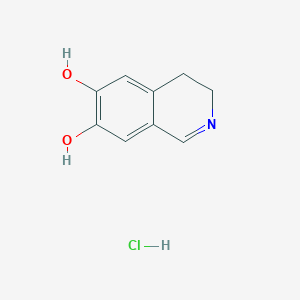
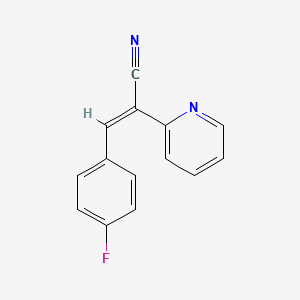

![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)


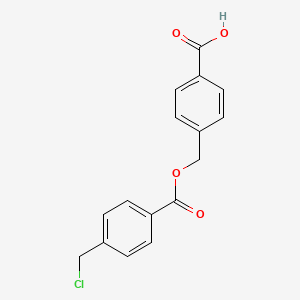
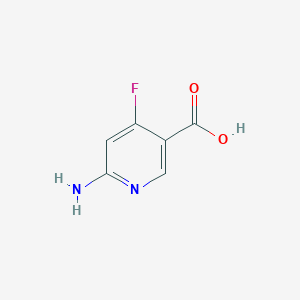
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
